5-Methoxy-4-aza-2-oxindole

説明

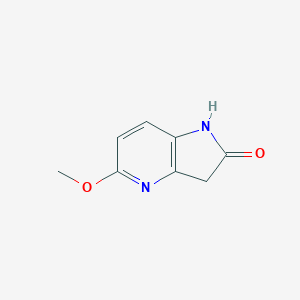

5-Methoxy-4-aza-2-oxindole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5th position and an aza group at the 4th position on the oxindole core. It has garnered interest in the scientific community for its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-aza-2-oxindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by cyclization to form the indole core . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions: 5-Methoxy-4-aza-2-oxindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups on the oxindole core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indoles.

科学的研究の応用

Anticancer Applications

5-Methoxy-4-aza-2-oxindole has shown promising results in the field of oncology. Recent studies have highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the anticancer effects of this compound against human breast carcinoma (MCF7) and human laryngeal carcinoma (HEP2) cells. The compound exhibited IC50 values of 9.5 µg/mL for HEP2 and 12 µg/mL for MCF7, comparable to doxorubicin, a standard chemotherapeutic agent . The mechanism of action involved the induction of apoptosis through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic markers, indicating its potential as an effective anticancer agent.

Antibacterial Properties

In addition to its anticancer properties, this compound has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains.

Case Study: Antibacterial Efficacy

Research has shown that derivatives of oxindole compounds exhibit potent antibacterial effects against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds were tested for their minimum inhibitory concentrations (MIC), revealing that certain derivatives significantly enhanced the susceptibility of bacterial strains to conventional antibiotics like ciprofloxacin and gentamicin . This indicates that this compound could serve as a valuable scaffold for developing new antibacterial agents.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, which have been optimized for efficiency and yield.

Synthetic Approaches

Recent advancements include:

- One-Pot Reactions : A catalyst-free, one-pot sequential four-component synthesis has been developed to create novel spiroindolinone-pyrazole scaffolds, which are being investigated for their anti-Alzheimer properties .

- Enantioselective Synthesis : Innovative methods involving chiral catalysts have been employed to enhance the enantioselectivity in the synthesis of oxindoles, leading to compounds with improved biological activities .

Summary Table of Biological Activities

作用機序

The mechanism of action of 5-Methoxy-4-aza-2-oxindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

5-Methoxy-2-oxindole: Similar structure but lacks the aza group at the 4th position.

4-Aza-2-oxindole: Similar structure but lacks the methoxy group at the 5th position.

5-Methoxyindole: Lacks the oxindole core but has a methoxy group at the 5th position.

Uniqueness: 5-Methoxy-4-aza-2-oxindole is unique due to the presence of both the methoxy and aza groups, which confer distinct chemical and biological properties

生物活性

5-Methoxy-4-aza-2-oxindole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines both methoxy and aza groups, which contribute to its distinct chemical and biological properties. The molecular formula is C_10H_10N_2O_2, and it is categorized under the oxindole derivatives, known for their diverse pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Staphylococcus aureus , including methicillin-resistant strains (MRSA). The compound demonstrated a significant ability to enhance the efficacy of existing antibiotics, reducing the required doses while maintaining low toxicity levels .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | Synergistic effect with gentamicin |

| Staphylococcus epidermidis | 16 µg/mL | Superior potency compared to reference drugs |

| Escherichia coli | >128 µg/mL | No significant activity observed |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown inhibitory effects on tumor growth in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 22 | Induction of apoptosis |

| PC3 (Prostate) | 18 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, which leads to its antimicrobial and anticancer effects. For instance, studies have indicated that it may inhibit key signaling pathways involved in cell survival and proliferation .

Study on Antimicrobial Properties

In a controlled laboratory setting, a study evaluated the antimicrobial efficacy of several oxindole derivatives, including this compound. The results showed that this compound significantly reduced bacterial viability in MRSA strains when combined with standard antibiotics like ciprofloxacin .

Study on Anticancer Effects

Another pivotal study assessed the anticancer effects of various oxindole derivatives on prostate cancer cells. The findings revealed that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .

特性

IUPAC Name |

5-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-2-5-6(10-8)4-7(11)9-5/h2-3H,4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKFJMBCHRBJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444630 | |

| Record name | 5-Methoxy-4-aza-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178393-14-1 | |

| Record name | 1,3-Dihydro-5-methoxy-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178393-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-aza-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。